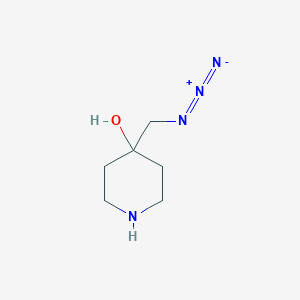

4-(Azidomethyl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Azidomethyl)piperidin-4-ol” is a derivative of piperidin-4-ol . Piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV . They were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of piperidin-4-ol derivatives can be analyzed using techniques such as 1H NMR, 13C NMR, MS, and elemental analysis . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions that lead to the formation of various piperidine derivatives . These reactions are crucial in the synthesis of piperidin-4-ol derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidin-4-ol derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and elemental analysis . These techniques provide detailed information about the physical and chemical properties of the compound .Applications De Recherche Scientifique

Synthesis of Polyhydroxylated Piperidines and Aza-C-Linked Disaccharide Derivatives : Polyhydroxylated piperidines, derived from compounds like 4-(Azidomethyl)piperidin-4-ol, are inhibitors of oligosaccharide processing enzymes. They are used in synthesizing aza-C-linked disaccharide mimetics, which are potent inhibitors of glycosidases and glycosyltransferases. These compounds have potential as tools in chemical genetic investigations (Kennedy, Nelson, & Perry, 2005).

Iron-Catalyzed Reactions in Organic Synthesis : Piperidines like this compound are key in iron-catalyzed aza-Prins cyclization, which is crucial for synthesizing azacycles used in drug discovery. This process involves the generation of γ-unsaturated-iminium ion and its nucleophilic attack, leading to the formation of important pharmacophores (Bolm, Legros, Le Paih, & Zani, 2004).

Synthesis of Antimycobacterial Spiro-Piperidin-4-Ones : Piperidin-4-ol derivatives are synthesized for their antimycobacterial properties. They show significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Kumar et al., 2008).

Tandem Aza[4 + 2]/Allylboration : This process, involving α-hydroxyalkyl piperidine units, is used for the stereocontrolled synthesis of polysubstituted piperidine derivatives. These compounds are found in several alkaloids and azasugar analogues, and the reaction offers a valuable tool in combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).

Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : This method uses secondary piperidines as pharmaceutical building blocks, enabling the cyanation of the heterocycle adjacent to nitrogen. It's a crucial step in the synthesis of unnatural amino acids and drug development (Lennox et al., 2018).

Reversible Fluorescence Probe for Detection of ClO(-)/AA Redox Cycle : 4-Amino-2,2,6,6-tetramethyl-piperidin-1-ol, a derivative, is used in a reversible fluorescent probe for cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This has implications in biochemical analysis and medical diagnostics (Wang, Ni, & Shao, 2016).

Mécanisme D'action

Target of Action

The primary targets of 4-(Azidomethyl)piperidin-4-ol are chemokine receptors, specifically the CCR5 receptor . The CCR5 receptor is a seven transmembrane G-protein coupled receptor family member and is essential for HIV-1 entry into cells .

Mode of Action

this compound interacts with its targets by anchoring to the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound affects the HIV-1 entry process by blocking the CCR5 receptor . This blockade prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .

Pharmacokinetics

The compound’s efficient synthetic route and excellent yields suggest potential for good bioavailability .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infections . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area .

Propriétés

IUPAC Name |

4-(azidomethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c7-10-9-5-6(11)1-3-8-4-2-6/h8,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAIWQAHHWEXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one](/img/structure/B2975928.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2975929.png)

![2-Methyl-4-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2975939.png)

![[(1R,3S,3Ar,5aS,6S,9S,11aS,13aR)-1,9-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B2975940.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)